molecular formula C13H14N2O B1679411 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 4425-23-4

7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No. B1679411
CAS RN: 4425-23-4
M. Wt: 214.26 g/mol
InChI Key: HTLIIBRHXAULMB-UHFFFAOYSA-N
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Description

The compound “7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one”, also known as RLX, is a pharmacologically active vasicinone analogue . It has been found to exhibit potent anticancer activities both in vitro and in vivo .


Synthesis Analysis

The compound is derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It is part of the quinazoline class of compounds .


Chemical Reactions Analysis

The compound has been found to inhibit the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available sources .

Scientific Research Applications

Anticancer Agent

7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has been identified as a potential anticancer agent. It is currently in pre-clinical studies for its efficacy against cancer. A stability-indicating HPLC method has been developed for its analysis and assessment in these studies, highlighting its importance in cancer research (Sharma, Upadhyay, & Mahindroo, 2016).

Antitussive Effects

This compound has demonstrated significant antitussive effects. In a study using a citric acid-induced cough model in Guinea pigs, various azepino[2,1-b]quinazolones, including this compound, showed a notable decrease in cough frequency and increase in cough latency, suggesting its potential in treating cough-related conditions (Nepali et al., 2011).

Antiasthmatic Activity

Research has also focused on the antiasthmatic activity of TAZQ, particularly when combined with ambroxol in Guinea pigs. The combination has shown significant efficacy in inhibiting ovalbumin-induced airway hyper-responsiveness, pointing towards its potential application in asthma treatment (Bande et al., 2012).

Immunopharmacological Properties

TAZQ has been studied for its effects on the immune system, showing significant reduction in hypersensitivity reactions in mice and rats, and inhibition of humoral antibody synthesis. These findings indicate its potential utility in immunopharmacology (Sharma et al., 1992).

Anxiolytic Properties

Some studies have explored the anxiolytic properties of related compounds, like annelated [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones, which show potential as anxiolytic agents. Though not directly on TAZQ, this research provides a context for its potential application in neuropharmacology (Francis et al., 1991).

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of TAZQ and its derivatives. These studies are crucial in understanding the chemical properties and potential applications of TAZQ in various fields, including medicinal chemistry and pharmacology. For instance, research on the synthesis of novel classes of tetracycles bearing tetrahydro ring systems from benzothiazole includes derivatives of TAZQ (Robin et al., 2002).

ConclusionThe various studies on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one demonstrate its potential in several therapeutic areas including anticancer, antitussive, antiasthmatic, and immunopharmacological applications. Its synthesis and characterization also form a significant part of the research, aiding in the development of this compound for potential clinical

Scientific Research Applications of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Potential Anticancer Agent

7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has shown promise as a potential anticancer agent. Currently under pre-clinical studies, TAZQ is a synthetic analogue of vasicine and has demonstrated various pharmacological properties including anticancer activity. A specific HPLC method has been developed for its analysis and stability assessment in these contexts (Sharma, Upadhyay, & Mahindroo, 2016).

Antitussive Effects

A series of azepino[2,1-b]quinazolones, including TAZQ, have been evaluated for their antitussive (cough-suppressing) activity. In a study using a citric acid-induced cough model in Guinea pigs, these compounds significantly decreased cough frequency and increased cough latency, indicating their potential use as antitussive agents (Nepali et al., 2011).

Antiasthmatic Activity

The antiasthmatic activity of TAZQ, particularly in combination with the mucolytic agent ambroxol, has been studied in Guinea pigs. This combination demonstrated significant effectiveness in inhibiting airway hyper-responsiveness induced by ovalbumin, suggesting its potential as a treatment for asthma (Bande et al., 2012).

Immunopharmacological Properties

The compound has been researched for its effects on both cell-mediated and humoral components of the immune system. Studies indicate that TAZQ significantly reduces hypersensitivity reactions and has a dose-related reduction effect in developing adjuvant arthritis in rats, highlighting its immunopharmacological potential (Sharma et al., 1992).

Synthesis and Characterization

There has been significant research into the synthesis and characterization of TAZQ and its derivatives. These studies are pivotal in understanding the chemical properties and potential applications of TAZQ in various fields, including medicinal chemistry and pharmacology. For example, novel tetracyclic skeletons bearing tetrahydro ring systems from benzothiazole, including derivatives of TAZQ, have been synthesized and characterized (Robin et al., 2002).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the available sources .

Future Directions

The compound’s potent anticancer activities suggest that it could be further studied for potential use in cancer treatment . Its ability to inhibit the PI3K/Akt/FoxO3a pathway, in particular, could make it a valuable tool in the fight against cancer .

properties

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIIBRHXAULMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20877175
Record name AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

CAS RN

4425-23-4
Record name 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20877175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SC Sharma, U Zutshi, KL Dhar - 1999 - nopr.niscpr.res.in
In vivo metabolic studies of 7,8,9, 10-tetrahydroazepino [2,1-b]quinazolin- 12(6H)-one, a potent bronchodilator have been carried out in rhesus monkeys and rats, in order to see …
Number of citations: 7 nopr.niscpr.res.in
K Nepali, MS Bande, S Sapra, A Garg, S Kumar… - Medicinal Chemistry …, 2012 - Springer
A series of azepino[2,1-b]quinazolones (C-1–C-16) have been synthesized and evaluated for their antitussive activity using citric acid-induced cough model in Guinea pigs. The …
Number of citations: 15 link.springer.com
M Bande, K Nepali, R Goyal, V Thakur, J Suri… - Medicinal Chemistry …, 2012 - Springer
In the present study, the antiasthmatic activity of a 7,8,9,10-tetrahydro azepino[2,1-b]-quinazolin-12(6H)-one (TAZQ) and established mucolytic agent ambroxol, alone and in combination…
Number of citations: 3 link.springer.com
M Decker - European journal of medicinal chemistry, 2005 - Elsevier
Derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine, respectively, novel …
Number of citations: 183 www.sciencedirect.com
S Rayees, NK Satti, R Mehra, A Nargotra… - Medicinal Chemistry …, 2014 - Springer
Asthma is characterized by persistent airway inflammation caused by over expression of pro-inflammatory immune response, predominantly by eosinophils and lymphocytes. …
Number of citations: 25 link.springer.com
N Mahajan, KL Dhar, OP Suri, K Nepali, N Kamra… - Int. J. Pharm. Sci. & …, 2010 - Citeseer
Vasicine is a pyrralazoquinazoline monobasic alkaloid obtained from the Plant Adhatoda vasica. In the present paper, the experiment were carried out to synthesis the various analogs …
Number of citations: 10 citeseerx.ist.psu.edu
K Nepali, S Sharma, R Ojha, KL Dhar - Medicinal chemistry research, 2013 - Springer
Natural products are diverse sources of important chemical constituents. Most of the metabolites isolated from them are heterocycles possessing diverse pharmacological actions. …
Number of citations: 61 link.springer.com
N Mahindroo, Z Ahmed, A Bhagat, K Lal Bedi… - Medicinal Chemistry …, 2005 - Springer
The series of vasicine (1) analogues, an alkaloid from Adhatoda vasica Nees., were synthesized with changes in A, B or C rings. Compounds 13-19 were evaluated for in vitro …
Number of citations: 33 link.springer.com
FH Darras, S Wehle, G Huang, CA Sotriffer… - Bioorganic & medicinal …, 2014 - Elsevier
Selective and nanomolar acetylcholinesterase inhibitors were obtained by connecting tri- and tetracyclic quinazolinones—previously described as moderately active and unselective …
Number of citations: 52 www.sciencedirect.com
P Gupta, S Gupta, A Sachar… - Journal of Heterocyclic …, 2010 - Wiley Online Library
A facile one pot synthesis of 2,3,4,5‐tetrahydropyrido [1,2‐a] [1,3] diazepine‐2,5‐dione 2 and 3,4‐dihydro‐2H‐pyrido [1,2‐a] pyrimidine‐2,4‐dione 3 has been achieved. Condensation …
Number of citations: 4 onlinelibrary.wiley.com

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